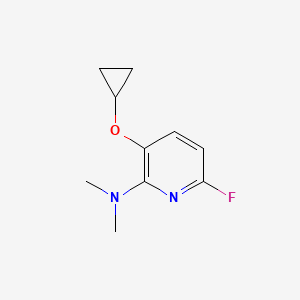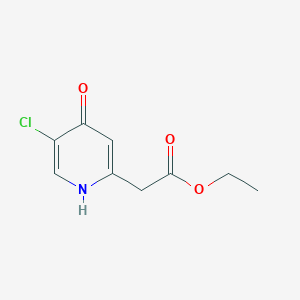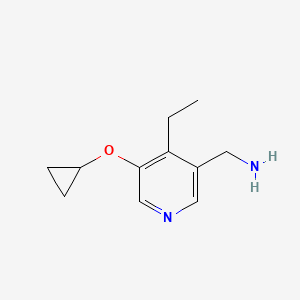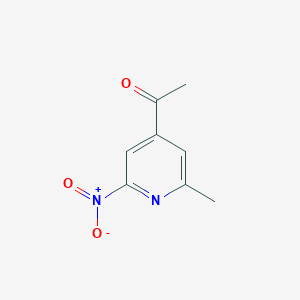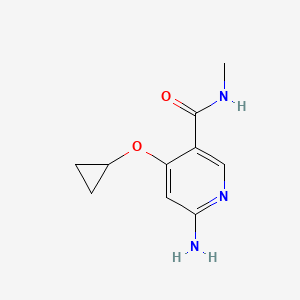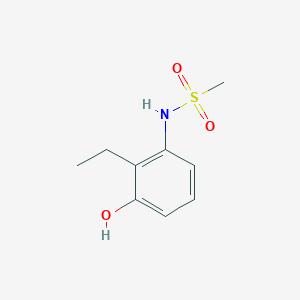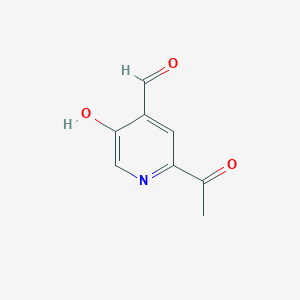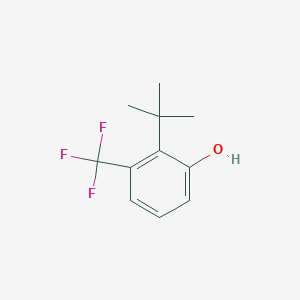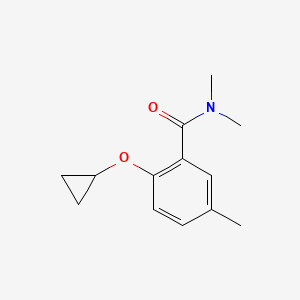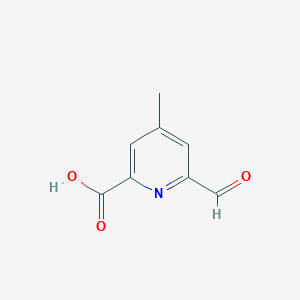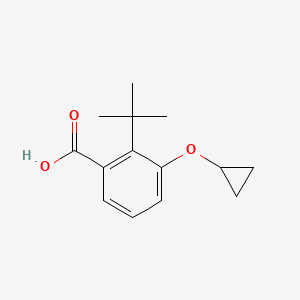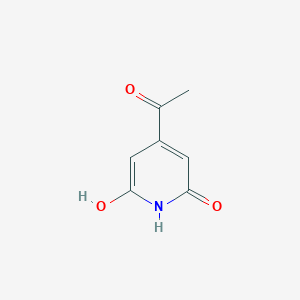
1-(2,6-Dihydroxypyridin-4-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dihydroxypyridin-4-YL)ethanone: is an organic compound with a pyridine ring substituted with hydroxyl groups at the 2 and 6 positions and an ethanone group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dihydroxypyridin-4-YL)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives, which are commercially available or can be synthesized through established methods.
Ethanone Group Introduction: The ethanone group can be introduced through Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
For large-scale production, the process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be incorporated to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
1-(2,6-Dihydroxypyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters depending on the substituent introduced.
科学的研究の応用
1-(2,6-Dihydroxypyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-(2,6-Dihydroxypyridin-4-YL)ethanone involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory pathways, reducing inflammation.
DNA Interaction: It can intercalate into DNA, disrupting the replication process in cancer cells.
類似化合物との比較
1-(2,6-Dihydroxypyridin-4-YL)ethanone can be compared with other similar compounds such as:
1-(2,6-Dichloropyridin-4-YL)ethanone:
1-(2,6-Dimethoxypyridin-4-YL)ethanone: The presence of methoxy groups instead of hydroxyl groups affects its solubility and chemical behavior.
1-(2,6-Dihydroxyphenyl)ethanone: This compound has a phenyl ring instead of a pyridine ring, which changes its electronic properties and reactivity.
特性
分子式 |
C7H7NO3 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
4-acetyl-6-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C7H7NO3/c1-4(9)5-2-6(10)8-7(11)3-5/h2-3H,1H3,(H2,8,10,11) |
InChIキー |
ZMPKOPUHPGRDLW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=O)NC(=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


